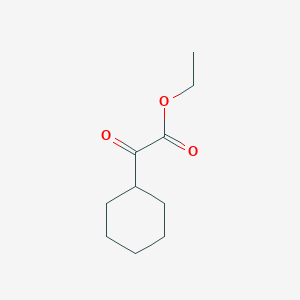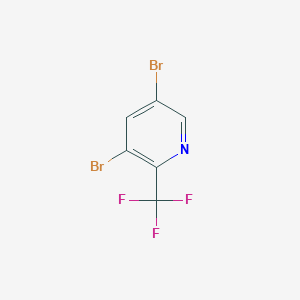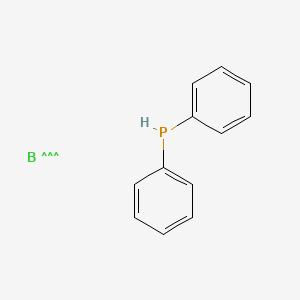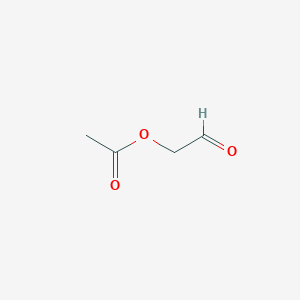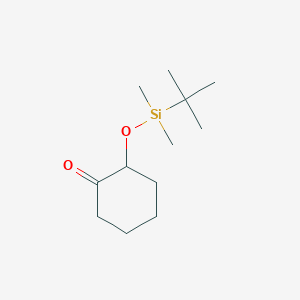
2-Chloro-4,5-difluoronitrobenzene
Übersicht
Beschreibung
2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
2-Chloro-4,5-difluoronitrobenzene can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . Its molecular weight is 193.54 .Chemical Reactions Analysis
2-Chloro-4,5-difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluoronitrobenzene is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
2-Chloro-4,5-difluoronitrobenzene: serves as a versatile intermediate in organic synthesis. Its unique halogen and nitro substituents make it a valuable precursor for various aromatic compounds. For instance, it can undergo further halogenation, nitration, sulfonation, and reduction reactions to yield a wide range of derivatives with potential applications in pharmaceuticals, agrochemicals, and material science .
Building Block for Fluorinated Compounds
The presence of fluorine atoms in 2-Chloro-4,5-difluoronitrobenzene makes it an important building block for the synthesis of fluorinated organic compounds. Fluorinated derivatives are sought after in medicinal chemistry due to their enhanced stability and bioavailability .
Precursor for Advanced Material Science
Researchers utilize 2-Chloro-4,5-difluoronitrobenzene to develop advanced materials, such as liquid crystals and organic semiconductors. Its molecular structure allows for the introduction of additional functional groups that can alter the physical properties of materials .
Reagent in Fluorination Chemistry
Due to its reactive chloro and nitro groups, 2-Chloro-4,5-difluoronitrobenzene is used as a reagent in fluorination chemistry to introduce fluorine atoms into other molecules, which is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2-Chloro-4,5-difluoronitrobenzene is employed in the synthesis of various drug candidates. Its ability to undergo nucleophilic substitution reactions makes it a valuable compound for constructing complex molecular architectures found in drug molecules .
Agrochemical Development
The compound’s chemical structure is conducive to the synthesis of novel agrochemicals. Its reactivity enables the creation of new pesticides and herbicides with improved efficacy and reduced environmental impact .
Photovoltaic Materials
2-Chloro-4,5-difluoronitrobenzene: is also explored in the field of photovoltaic materials. It can be used to create organic photovoltaic cells, which offer a lightweight and flexible alternative to traditional silicon-based solar cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .
Relevant Papers The synthesis and properties of 2-Chloro-4,5-difluoronitrobenzene have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.
Eigenschaften
IUPAC Name |
1-chloro-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLKUDAFUJZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435989 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluoronitrobenzene | |
CAS RN |
771-76-6 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


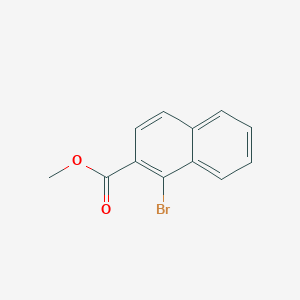
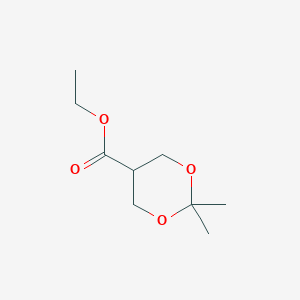
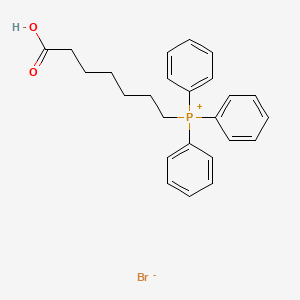
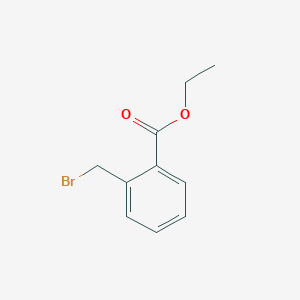
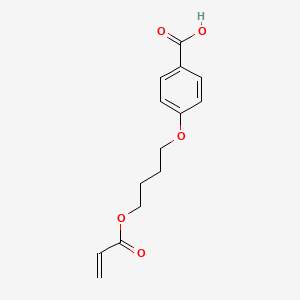
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
